molecular formula C8H17NO B032782 4-Piperidinepropanol CAS No. 7037-49-2

4-Piperidinepropanol

Cat. No. B032782
Key on ui cas rn: 7037-49-2
M. Wt: 143.23 g/mol
InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N
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Patent
US05714497

Procedure details

A solution of 6 g of di(tert-butyl)carbonate in 20 ml of dioxan was introduced into a solution of 3.2 g of 3-(4-piperidinyl)propanol in 50 ml of dioxan containing 25 ml of a 2N aqueous solution of sodium hydroxide, cooled at 0° C. The mixture was allowed to react for 16 hours at room temperature. The solution was then evaporated and the residue was extracted with ethylether. The organic layer was washed with a 10% solution of KHSO4 and then dried over MgSO4.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(C)(C)C.[NH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][CH2:21][OH:22])[CH2:15][CH2:14]1.[OH-].[Na+]>O1CCOCC1>[C:8]([O:7][C:6]([N:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][CH2:21][OH:22])[CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:10])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
N1CCC(CC1)CCCO
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethylether
WASH
Type
WASH
Details
The organic layer was washed with a 10% solution of KHSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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